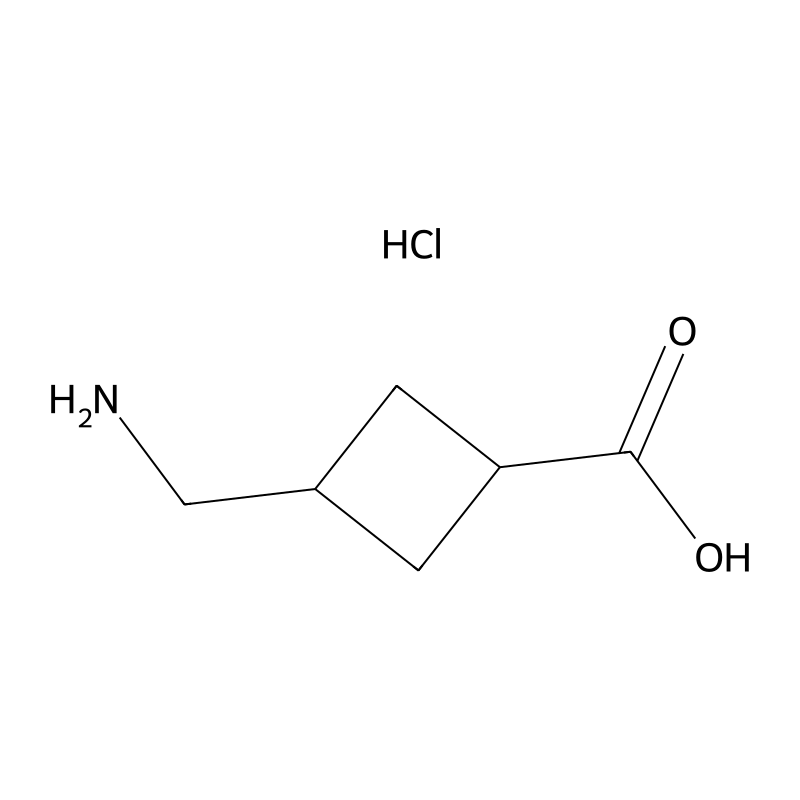

cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylicacidhydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

3-AMCH possesses a functional group combination (amine and carboxylic acid) that could be useful as a building block in organic synthesis. Researchers might explore its use in the creation of more complex molecules with desired properties [].

Medicinal chemistry

The cyclobutane ring and the amine functionality are present in various bioactive molecules. 3-AMCH could be a potential starting material for the development of new drugs, although further research into its biological activity is needed [, ].

Material science

Carboxylic acids can be used as precursors for polymers. The unique structure of 3-AMCH might be of interest for researchers investigating the development of novel polymers with specific characteristics [].

Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride, is a cyclic organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. This compound features a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile building block in organic synthesis. The hydrochloride form enhances its solubility in water, facilitating its use in various chemical and biological applications .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate.

- Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms, often using lithium aluminum hydride as a reducing agent.

- Substitution: The aminomethyl group can engage in substitution reactions where it may be replaced by other functional groups, depending on the reaction conditions and reagents used .

Research indicates that cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride interacts with various biological systems. Its aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in drug development .

The synthesis of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can be achieved through various methods:

- Decarboxylation: One common route involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid to produce cyclobutanecarboxylic acid. This intermediate is then reacted to introduce the aminomethyl group.

- Optimized Industrial Methods: Large-scale synthesis often employs optimized reaction conditions using specific catalysts, controlled temperatures, and pressure to maximize yield and purity .

Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride has diverse applications:

- Chemical Research: It serves as a building block for synthesizing complex organic molecules.

- Biological Studies: Investigated for its role in enzyme interactions and potential therapeutic uses.

- Pharmaceutical Development: Explored as a precursor for drug formulations targeting various diseases .

- Industrial Uses: Utilized in producing specialty chemicals with unique properties .

Studies on the interactions of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride reveal its potential to influence biological pathways. It may affect enzyme kinetics and receptor activities through specific binding mechanisms. Ongoing research aims to elucidate these interactions further to understand its therapeutic potential better .

Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Aminocyclobutane-1-carboxylic acid | C₄H₇NO₂ | 0.90 |

| 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | C₇H₁₂ClNO₂ | 0.93 |

| cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C₇H₁₂ClNO₂ | 0.90 |

| 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride | C₇H₉ClN₂O₂ | 0.88 |

| 4-Aminoadamantane-1-carboxylic acid | C₁₁H₁₅N | 0.85 |

Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific cyclobutane structure and the presence of both an aminomethyl and a carboxylic group, which confer distinctive chemical reactivity and biological activity compared to these similar compounds .

cis-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a non-proteinogenic δ-amino acid with a cyclobutane ring system. Its systematic IUPAC name is cis-3-[(aminomethyl)cyclobutane]-1-carboxylic acid hydrochloride, and it is classified as a constrained amino acid due to its rigid, cis-configuration. The molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol.

| Parameter | Value |

|---|---|

| CAS Number | 1427319-42-3 |

| PubChem CID | 73425046 |

| Smiles Notation | C1CC(CC1C(=O)O)CN.Cl |

| InChI Code | InChI=1S/C6H12ClNO2/c7-6(1-2-3-4(6-5)5)8/h2-5H2,1H3,(H,7,8) |

Historical Context in Cyclobutane Amino Acid Research

Cyclobutane-containing amino acids emerged in the early 2000s as tools for creating conformationally restricted peptidomimetics. The synthesis of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride builds on earlier work with cyclobutane β- and γ-amino acids. These compounds were initially developed for studying peptide secondary structures but later gained traction in drug design due to their metabolic stability and unique binding profiles.

Significance as a Constrained δ-Amino Acid (ACCA)

The cis-configuration of the cyclobutane ring locks the amino and carboxylic acid groups in a fixed spatial arrangement, reducing conformational flexibility. This rigidity enhances its utility in:

- Peptidomimetic Design: Mimicking natural amino acids while introducing steric constraints.

- Enzyme Interaction Studies: Targeting specific catalytic pockets through precise molecular geometry.

- Polymer Synthesis: Serving as a monomer for novel materials with tailored physical properties.

Molecular Identity and Registration Parameters

The compound’s hydrochloride form improves aqueous solubility, enabling applications in biological assays. Key registration data includes:

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ |

| Exact Mass | 165.0556 g/mol |

| Parent Compound | 1-(Aminomethyl)cyclobutanecarboxylic acid |

Synthetic Routes Overview

The synthesis of cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride represents a significant challenge in organic chemistry due to the strained nature of the cyclobutane ring and the requirement for precise stereochemical control. Several distinct synthetic approaches have been developed for accessing cyclobutane-derived amino acids, each offering unique advantages and limitations [1] [2].

The primary synthetic strategies include photochemical [2+2] cycloaddition reactions, radical-mediated cyclizations, ring contraction methodologies, and direct functionalization approaches. The photochemical [2+2] cycloaddition remains the most widely employed method, offering excellent stereocontrol and functional group tolerance under mild reaction conditions [1] [3]. These reactions typically proceed through triplet energy transfer mechanisms when sensitized by transition metal complexes or organic photocatalysts [4].

Alternative approaches involve the use of ketene-based cycloadditions, which have proven particularly effective for constructing chiral cyclobutane scaffolds. The methodology developed by Ghosez and co-workers demonstrates the potential of chiral keteniminium salts to provide high enantioselectivity (68-98% enantiomeric excess) in the formation of cis-α-aminocyclobutanones [1]. These intermediates can subsequently be transformed into the desired carboxylic acid derivatives through selective functional group manipulations.

Recent developments have also explored organocatalytic approaches for cyclobutane synthesis, which eliminate the need for precious metal catalysts while maintaining high stereoselectivity. These methods rely on hydrogen-bonding networks and secondary amine catalysis to control the stereochemical outcome of the cycloaddition processes [5] [6].

Stereoselective Synthesis Strategies

Achieving stereoselectivity in cyclobutane amino acid synthesis requires careful consideration of the electronic and steric factors governing the cycloaddition process. The most successful approaches utilize chiral auxiliaries or asymmetric catalysts to induce facial selectivity during ring formation [1] [4].

Photochemical [2+2] cycloadditions of dehydroamino acids with styrene derivatives have emerged as a particularly effective strategy for constructing cyclobutane α-amino acids. The methodology reported by Liedert and co-workers demonstrates the use of iridium-based photosensitizers with appropriate triplet energies to activate styrene partners through energy transfer, resulting in excellent regioselectivity and diastereoselectivities up to 20:1 [6]. This approach provides direct access to 2-substituted cyclobutane α-amino acids under mild photocatalytic conditions.

The stereoselective synthesis can also be achieved through ring contraction methodologies, as demonstrated by Antonchick and colleagues. Their approach involves the stereospecific synthesis of cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry [7]. The reaction proceeds through a radical pathway mediated by nitrogen extrusion, maintaining the stereochemical integrity of the starting material with complete transfer of optical purity.

Chiral auxiliary-based approaches continue to play a crucial role in stereoselective cyclobutane synthesis. The use of Evans oxazolidinones in [2+2] photodimerization reactions has been shown to provide up to 99% enantiocontrol after removal of the chiral auxiliary [4]. This methodology offers a convenient and straightforward method for achieving enantioselective cyclobutane formation.

Key Synthetic Intermediates

The synthesis of cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride relies on several key intermediates that serve as building blocks for the final target structure. These intermediates are characterized by their ability to undergo selective transformations while preserving the stereochemical integrity of the cyclobutane core [8] [2].

Cyclobutenone derivatives represent one of the most versatile classes of intermediates for cyclobutane amino acid synthesis. These compounds can be readily prepared through [2+2] cycloaddition reactions and subsequently functionalized through a variety of transformations including reduction, nucleophilic addition, and ring-opening reactions [1]. The inherent ring strain of cyclobutenones makes them particularly reactive toward nucleophilic attack, facilitating the introduction of amino functionality at specific positions.

Protected cyclobutane carboxylic acid derivatives serve as another crucial class of intermediates. These compounds can be prepared through various routes including the oxidation of cyclobutylmethanol derivatives or the hydrolysis of cyclobutane nitriles [8]. The carboxylic acid functionality provides a handle for further derivatization and can be readily converted to esters, amides, or other carbonyl derivatives as required for subsequent synthetic transformations.

Aminocyclobutane precursors, such as azido-substituted cyclobutanes, offer direct access to the desired amino functionality through reduction reactions. These intermediates can be prepared through nucleophilic substitution reactions of halogenated cyclobutanes with azide nucleophiles, followed by selective reduction to reveal the amino group [8]. This approach has proven particularly effective for introducing amino functionality at specific positions on the cyclobutane ring while maintaining stereochemical control.

The development of efficient synthetic routes to these key intermediates has been a major focus of recent research efforts. Optimization of reaction conditions, catalyst selection, and protecting group strategies has led to significant improvements in yield and stereoselectivity for these transformations [9] [2].

Base-Induced Intramolecular Nucleophilic Substitution

Base-induced intramolecular nucleophilic substitution reactions play a crucial role in the construction of cyclobutane amino acid scaffolds, particularly in the formation of conformationally constrained structures. This methodology has been successfully employed in the synthesis of cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), where the key reaction involves base-mediated cyclization to form the cyclobutane ring [9].

The mechanistic pathway for base-induced intramolecular nucleophilic substitution typically involves the deprotonation of an activated methylene group adjacent to an electron-withdrawing group, followed by intramolecular attack on a suitable leaving group positioned to form a four-membered ring. The success of this approach depends critically on the conformational preferences of the substrate and the positioning of the nucleophilic and electrophilic centers [9].

Research by O'Reilly and colleagues demonstrates the application of this methodology in a seven-step synthesis of ACCA, where the base-induced intramolecular nucleophilic substitution serves as the key ring-forming step [9]. The reaction conditions typically require strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents to achieve efficient cyclization while minimizing competing side reactions.

The stereochemical outcome of these reactions is often controlled by the inherent conformational preferences of the substrate and can be influenced by the choice of base, solvent, and reaction temperature. Careful optimization of these parameters is essential for achieving high diastereoselectivity in the formation of the desired cis-substituted cyclobutane products [10].

Protection and Deprotection Protocols

The synthesis of cyclobutane amino acids requires sophisticated protection and deprotection strategies to ensure selective transformations while preserving sensitive functional groups. The choice of protecting groups is particularly critical given the strained nature of the cyclobutane ring and the potential for ring-opening reactions under harsh conditions [11] [12].

For amino group protection, carbamate-based protecting groups such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly employed due to their stability under a wide range of reaction conditions and their orthogonal removal protocols [12]. The Boc group can be removed under acidic conditions using trifluoroacetic acid, while Fmoc cleavage is achieved under basic conditions using piperidine. These complementary deprotection conditions allow for selective manipulation of multiple amino functionalities within the same molecule [6].

Carboxylic acid protection typically involves the use of alkyl esters, with methyl and tert-butyl esters being the most common choices. Methyl esters provide stability during basic reaction conditions and can be hydrolyzed under either acidic or basic conditions to reveal the free carboxylic acid. Tert-butyl esters offer the advantage of selective cleavage under acidic conditions without affecting other ester functionalities [13] [6].

The deprotection of cyclobutane amino acid derivatives requires careful consideration of the reaction conditions to avoid unwanted ring-opening reactions. Acidic deprotection conditions are generally preferred for the removal of tert-butyl-based protecting groups, while basic conditions are used for Fmoc removal. The use of mild acidic conditions, such as dilute hydrochloric acid at elevated temperatures, has proven effective for the simultaneous removal of multiple protecting groups [6].

Scale-up Synthesis Considerations

The development of scalable synthetic routes for cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride presents unique challenges related to the efficiency, safety, and economic viability of the manufacturing process. Several key factors must be considered when transitioning from laboratory-scale to industrial-scale production [14] [15].

Process optimization studies have identified critical parameters that affect the scalability of cyclobutane synthesis reactions. The use of continuous flow photochemistry has emerged as a particularly promising approach for scaling photochemical [2+2] cycloaddition reactions. Research has demonstrated that continuous flow reactors can provide improved light penetration, better temperature control, and reduced reaction times compared to batch processes [6]. A 25-fold scale-up using continuous flow conditions achieved 71% yield with maintained selectivity, representing a significant improvement over batch processing.

Catalyst recovery and recycling represent important considerations for large-scale synthesis. The development of heterogeneous copper photocatalysts supported on metal-organic frameworks (MOFs) has addressed the challenges associated with precious metal catalyst recycling [5]. These catalysts exhibit high stability and can be recycled multiple times without loss of catalytic activity, making them attractive for industrial applications.

Solvent selection and waste minimization are crucial factors in scale-up considerations. The use of green solvents and the development of solvent-free reaction conditions have been explored to reduce the environmental impact of large-scale synthesis [16] [17]. The implementation of mechanochemical grinding techniques for certain synthetic steps has eliminated the need for organic solvents while maintaining reaction efficiency.

Safety considerations become paramount at industrial scale, particularly for photochemical reactions that may involve the generation of reactive intermediates. The development of robust safety protocols and the use of appropriate containment systems are essential for the safe operation of large-scale photochemical reactors [18].

Alternative Synthetic Approaches

Beyond the traditional photochemical and thermal cycloaddition methods, several alternative synthetic approaches have been developed for accessing cyclobutane amino acid derivatives. These methodologies offer complementary advantages in terms of substrate scope, reaction conditions, and stereochemical control [7] [19].

Ring contraction strategies represent a powerful alternative to direct cyclobutane formation. The methodology developed by Antonchick and colleagues demonstrates the synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry [7]. This approach proceeds through a stereospecific radical pathway involving nitrogen extrusion and provides access to unprecedented unsymmetrical spirocyclobutanes with excellent stereochemical control.

Photoredox-catalyzed approaches have emerged as versatile tools for cyclobutane synthesis. The deboronative radical addition-polar cyclization cascade developed by Gevorgyan and co-workers provides access to structurally diverse cyclobutanes from readily available alkylboronic esters [19]. This methodology proceeds through single-electron transfer induced deboronative radical addition followed by polar cyclization, demonstrating excellent functional group tolerance under mild reaction conditions.

Electrochemical methods have been explored as environmentally friendly alternatives to traditional chemical oxidants. The electrochemical oxo-functionalization of cyclic alkenes provides a sustainable route to carboxylic acids without the generation of toxic byproducts [16]. This approach requires only oxygen, electricity, and hydrocarbon starting materials, making it an attractive option for large-scale synthesis.

Metal-catalyzed coupling reactions have been employed for the functionalization of preformed cyclobutane scaffolds. Palladium-catalyzed cross-coupling reactions allow for the introduction of aryl and alkyl substituents at specific positions on the cyclobutane ring [20]. These methodologies provide access to highly functionalized cyclobutane derivatives that would be difficult to obtain through direct cycloaddition approaches.

Green Chemistry Applications to ACCA Synthesis

The application of green chemistry principles to the synthesis of cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride has become increasingly important in the development of sustainable manufacturing processes. Several innovative approaches have been developed to minimize environmental impact while maintaining synthetic efficiency [21] [22] [17].

Photochemical synthesis using renewable light sources represents one of the most significant advances in green cyclobutane chemistry. The development of LED-based photoreactors has eliminated the need for mercury-based light sources while providing improved energy efficiency and better wavelength control [17]. The use of biomass-derived starting materials in photochemical [2+2] cycloaddition reactions offers a sustainable alternative to petroleum-derived precursors [17].

The development of metal-free synthetic methodologies has addressed concerns related to precious metal usage and waste generation. Organocatalytic approaches using readily available amino acid derivatives as catalysts provide high enantioselectivity without the need for expensive metal catalysts [22]. These methods are particularly attractive for large-scale synthesis where catalyst cost and recovery represent significant economic factors.

Solvent-free reaction conditions have been explored as a means of reducing waste generation and improving process sustainability. Mechanochemical approaches using ball milling or mortar and pestle grinding have been successfully applied to certain synthetic steps, eliminating the need for organic solvents while maintaining reaction efficiency [17]. These methods are particularly well-suited for solid-state transformations and can often provide improved reaction rates compared to solution-phase chemistry.

The implementation of atom-economical synthetic routes has become a priority in green cyclobutane synthesis. The development of cascade reactions that form multiple bonds in a single synthetic operation reduces the number of synthetic steps and minimizes waste generation [23]. These approaches often provide improved overall yields while reducing the consumption of reagents and solvents.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant